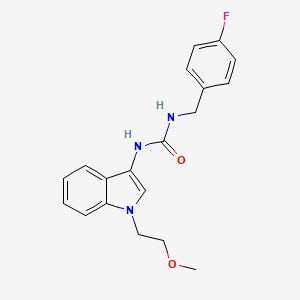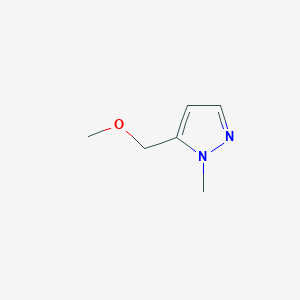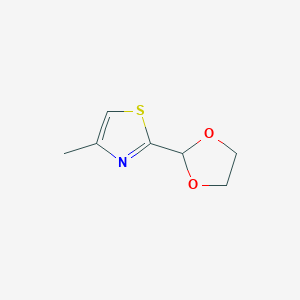![molecular formula C17H20N4O B2703306 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole CAS No. 2380176-06-5](/img/structure/B2703306.png)
1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a benzimidazole moiety, and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with 2-methylbenzaldehyde under acidic conditions.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized by reacting an appropriate amine with a halogenated compound, followed by cyclization.
Construction of the Oxazole Ring: The oxazole ring can be formed by cyclizing a suitable precursor, such as an α-haloketone, with an amide or nitrile.
Coupling Reactions: The final step involves coupling the benzimidazole and azetidine intermediates with the oxazole ring under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenated reagents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Materials Science: The unique structure of the compound makes it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the discovery of novel compounds.
作用機序
The mechanism of action of 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with DNA replication or transcription.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds containing the benzimidazole moiety, such as omeprazole and albendazole, which have various therapeutic applications.
Oxazole Derivatives: Compounds containing the oxazole ring, such as oxaprozin and cloxacillin, which are used as anti-inflammatory and antibiotic agents, respectively.
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid, which is used in peptide synthesis.
Uniqueness
1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and potential applications. This structural diversity allows for the exploration of new chemical space and the development of novel compounds with unique properties and activities.
特性
IUPAC Name |
3,5-dimethyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-11-15(12(2)22-19-11)10-20-8-14(9-20)21-13(3)18-16-6-4-5-7-17(16)21/h4-7,14H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSNFQVMKGEKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CC(C2)N3C(=NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1,2-Diphenyl-2-(piperidin-1-yl)ethyl]piperidine](/img/structure/B2703226.png)
![N-(4-fluoro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2703227.png)

![3-(thiophen-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2703231.png)
![N-(Cyanomethyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-N-ethyl-5,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2703232.png)
![(3,4-dimethoxyphenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2703233.png)

![3-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2703235.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2703238.png)

![N-(2H-1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide](/img/structure/B2703241.png)
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2703242.png)
![5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]pentanamide](/img/structure/B2703244.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide](/img/structure/B2703245.png)
